molecular formula C14H11ClN4 B2993851 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049031-98-2

4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2993851
CAS No.: 1049031-98-2
M. Wt: 270.72
InChI Key: XEBZXEAUPFCBBX-UHFFFAOYSA-N
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Description

4-[5-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a synthetically versatile chemical scaffold designed for research and development, particularly in medicinal chemistry. This compound features a 1,2,4-triazole core—a privileged structure in drug discovery known for its metabolic stability and capacity for hydrogen bonding—linked to a 3-chlorophenyl group and a terminal aniline moiety. The specific substitution pattern on the triazole ring makes it a valuable intermediate for constructing more complex molecules. The 1,2,4-triazole-aniline pharmacophore is associated with potent biological activity. Scientific literature indicates that structurally related 1H-1,2,4-triazol-3-yl-anilines have been identified as novel, potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), which are critical targets in oncology and angiogenesis research . Furthermore, 1,2,4-triazole derivatives are extensively investigated for a wide spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities . The presence of the aniline and chlorophenyl groups allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and fine-tune properties like potency, selectivity, and lipophilicity. This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this chemical as a key building block in the synthesis of targeted kinase inhibitors and other biologically active molecules for preclinical studies.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBZXEAUPFCBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the aniline group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline

This compound (C₁₄H₁₂N₄) shares the triazole-aniline backbone but lacks the 3-chlorophenyl substitution. Key differences include:

  • Molecular Weight : 236.28 g/mol (vs. 270.72 g/mol for the chlorinated derivative).

Isoxazole-Triazole Hybrids (TT00 Series)

The TT00 series, such as 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine , incorporates a triazole core with isoxazole and pyridine substituents. Key comparisons:

  • Structural Complexity : The TT00 series includes a methyl group on the triazole ring and an ethoxy-isoxazole chain, broadening steric and electronic diversity.
  • Applications: These compounds are patented for stress-related disorders in veterinary medicine, contrasting with the unknown therapeutic profile of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline .

Triazole Schiff Base Benzopyranone Derivatives

Compounds synthesized by Zheng et al. (2012) combine triazole with benzopyranone and Schiff base moieties. Notable contrasts:

  • Bioactivity : These derivatives exhibit antiviral activity against cucumber mosaic virus (CMV) at 500 mg/L, suggesting triazole’s role in agrochemical applications. The target compound’s biological activity remains unexplored .
  • Functional Groups : The Schiff base introduces imine (-C=N-) linkages, which may enhance metal-chelation properties compared to the aniline group in the target compound .

Data Table: Comparative Analysis of Triazole Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
This compound C₁₄H₁₁ClN₄ 3-Chlorophenyl, aniline 270.72 Undocumented bioactivity -
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline C₁₄H₁₂N₄ Phenyl, aniline 236.28 Structural analog; no Cl substitution
TT001 (Isoxazole-triazole hybrid) C₁₉H₁₆ClN₅O₂ Isoxazole, pyridine, methyl 405.82 Stress treatment in animals
Triazole Schiff base benzopyranone derivative Variable Benzopyranone, Schiff base ~350–400 Antiviral (CMV inhibition)

Research Findings and Implications

  • Chlorine Substitution : The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological systems, a trend observed in halogenated pharmaceuticals .
  • Therapeutic Potential: While the TT00 series targets stress pathways, the absence of isoxazole and pyridine in the target compound limits direct therapeutic comparisons.
  • Synthetic Flexibility : The triazole core allows modular substitution, as demonstrated by the diverse applications of related compounds (e.g., antiviral, anti-stress) .

Biological Activity

4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN4C_{10}H_{9}ClN_{4}, with a molecular weight of approximately 220.66 g/mol. The compound features a triazole ring and an aniline moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₉ClN₄
Molecular Weight220.66 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Properties

Research has shown that compounds containing triazole rings exhibit significant anticancer properties. Studies indicate that this compound has shown promising results against various cancer cell lines.

  • Cell Line Studies :
    • The compound demonstrated cytotoxic effects with an IC50 value ranging from 5 to 10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
    • It was found to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Mechanism of Action :
    • The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. The triazole ring is believed to interact with molecular targets such as kinases and receptors involved in cell signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole and phenyl rings significantly affect the biological activity of the compound:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances the compound's lipophilicity and biological activity.
  • Triazole Ring Modifications : Substituents on the triazole ring can alter binding affinity to target proteins, affecting overall potency .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Triazole Ring :
    • A cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones under acidic conditions.
  • Nucleophilic Substitution :
    • Introduction of the chlorophenyl group via nucleophilic substitution reactions.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on Apoptosis Induction :
    • A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells after 24 hours at concentrations above 5 µM .
  • Comparative Analysis with Other Compounds :
    • In comparative studies, this compound showed superior activity compared to other triazole derivatives against similar cancer cell lines .

Q & A

Q. How can computational modeling complement experimental studies in optimizing this compound’s bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., serotonin receptors). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. Validate predictions with synthetic analogs, as shown for TANKYRASE inhibitors like G007-LK .

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